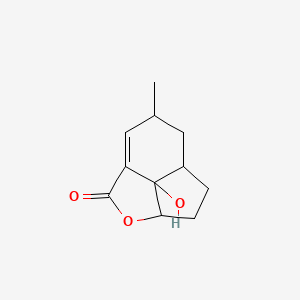

Galiellalactone

Description

Properties

IUPAC Name |

11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIISBQQYAGDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC3C2(C(=C1)C(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395194 | |

| Record name | Galiellalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133613-71-5 | |

| Record name | Galiellalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Galiellalactone: A Covalent STAT3 DNA-Binding Domain Inhibitor

Technical Guide & Mechanism of Action [1][2]

Executive Summary

Galiellalactone (GL) represents a distinct class of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.[1][2][3][4][5][6][7] Unlike upstream Janus Kinase (JAK) inhibitors (e.g., ruxolitinib) that block phosphorylation, or SH2-domain inhibitors (e.g., Stattic) that prevent dimerization, GL functions as a direct DNA-Binding Domain (DBD) inhibitor .

This guide details the molecular mechanism of GL, specifically its covalent modification of cysteine residues (notably Cys468) via Michael addition. It provides validated experimental protocols to distinguish GL’s activity from other pathway inhibitors, emphasizing that standard phosphorylation assays (Western Blot) are insufficient to validate GL activity.

Molecular Mechanism of Action[4]

The "Decoupling" Phenomenon

The defining characteristic of this compound is its ability to decouple STAT3 activation from transcriptional execution.

-

Upstream Signaling Intact: GL does not inhibit the phosphorylation of STAT3 at Tyr705 or Ser727.[4][5][6] Consequently, STAT3 dimerization and nuclear translocation still occur.

-

Terminal Blockade: Once inside the nucleus, the STAT3 dimer cannot engage the Gamma-Activated Sequence (GAS) elements on the DNA promoter region.

Structural Pharmacology: The Michael Addition

GL contains an

-

Target Residues: Mass spectrometry analysis has identified Cys367 , Cys468 , and Cys542 as alkylation sites.[1][5]

-

Critical Interaction: Cys468 is located directly within the DNA-binding domain and makes contact with the DNA phosphate backbone. Alkylation here creates steric hindrance and modifies the electrostatic environment, physically preventing the STAT3-DNA complex formation.

Pathway Visualization

The following diagram illustrates the specific intervention point of GL compared to JAK inhibitors.

Caption: this compound intervenes downstream of nuclear translocation, covalently modifying the DNA Binding Domain (DBD) to prevent transcriptional activation.

Experimental Validation Protocols

Protocol A: Electrophoretic Mobility Shift Assay (EMSA)

Purpose: The gold standard for verifying GL activity. It directly visualizes the protein-DNA interaction.

Reagents:

-

Nuclear extracts from DU145 or LNCaP cells (IL-6 stimulated).[5]

-

Biotinylated or

P-labeled hSIE probe (High-affinity Serum Inducible Element). -

Sequence: 5'-AGCTTCATTTCCCGTAAATCCCTA-3'

Workflow:

-

Treatment: Treat cells with GL (5–25 µM) for 1–4 hours.

-

Extraction: Isolate nuclear proteins using a high-salt extraction buffer to ensure STAT3 recovery.

-

Incubation: Incubate 5 µg nuclear extract with the labeled probe for 20 mins at room temperature.

-

Control 1: Cold probe competition (100x excess unlabeled probe) to prove specificity.

-

Control 2: Supershift antibody (anti-STAT3) to confirm the complex contains STAT3.

-

-

Electrophoresis: Run on a 5% non-denaturing polyacrylamide gel.

-

Readout: GL treatment should result in the disappearance of the STAT3-DNA shift band , despite the presence of STAT3 protein.

Protocol B: Luciferase Reporter Assay

Purpose: To quantify the functional transcriptional deficit.

Workflow:

-

Transfection: Transfect cells (e.g., LNCaP) with a pSTAT3-Luc reporter plasmid (containing 4x M67 STAT3 binding sites).

-

Stimulation: 24h post-transfection, pretreat with GL (0, 5, 10, 20 µM) for 1 hour.

-

Induction: Stimulate with IL-6 (10–50 ng/mL) for 4–6 hours.

-

Lysis & Measurement: Lyse cells and add luciferin substrate.

-

Result: Luminescence should decrease in a dose-dependent manner (IC50 ~5 µM in cellular assays).

Comparative Analysis: GL vs. Other Inhibitors

The following table distinguishes GL from other common STAT3 inhibitors. This is critical for selecting the right tool for your pathway analysis.

| Feature | This compound (GL) | Stattic | Ruxolitinib |

| Primary Target | DNA Binding Domain (Cys468) | SH2 Domain (Cys426) | JAK1/2 Kinase |

| Mechanism | Covalent Alkylation (Michael Addition) | Alkylation / Peptidomimetic | ATP-competitive inhibition |

| p-STAT3 (Tyr705) | Unchanged | Inhibited | Inhibited |

| Dimerization | Intact | Inhibited | Inhibited |

| DNA Binding | Blocked | Blocked (via lack of dimerization) | Blocked (via lack of activation) |

| Key Advantage | Targets constitutively active STAT3 mutants | Broad STAT3 inhibition | FDA Approved (upstream target) |

Experimental Logic & Troubleshooting

When validating GL, use this logic flow to ensure your data is robust.

Caption: Diagnostic logic flow for confirming this compound activity. Note that a lack of p-STAT3 reduction is a requirement for confirmation, not a failure.

References

-

Don-Doncow, N., et al. (2014). "this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells."[4] Journal of Biological Chemistry, 289(23), 15969-15978.[4]

-

Hellsten, R., et al. (2008). "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3."[4][8] The Prostate, 68(3), 269-280.[4]

-

Weidler, M., et al. (2000). "Inhibition of interleukin-6 signaling by this compound."[4] FEBS Letters, 484(1), 1-6.[4]

-

Garcia, V., et al. (2016). "this compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells." Oncotarget, 7(4), 4490.

Sources

- 1. This compound is a Direct Inhibitor of STAT3 in Prostate Cancer Cells. | Lunds universitet [lu.se]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells | Oncotarget [oncotarget.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Galiellalactone Covalent Targeting of STAT3 Cysteine Residues

[1][2][3]

Part 1: Executive Summary

The transcription factor Signal Transducer and Activator of Transcription 3 (STAT3) has long been considered an "undruggable" target due to the lack of deep hydrophobic pockets suitable for small-molecule inhibition. While upstream JAK inhibitors prevent STAT3 phosphorylation, they often fail to address constitutively active STAT3 driven by non-canonical pathways or somatic mutations.

Galiellalactone (GL) , a fungal metabolite, represents a paradigm shift in STAT3 inhibition. Unlike ATP-competitive kinase inhibitors, GL acts as a covalent electrophile that directly engages the STAT3 DNA-binding domain (DBD). By forming an irreversible Michael adduct with specific cysteine residues—most notably Cys468 —GL sterically occludes the DNA-binding interface without altering the protein's phosphorylation state.

This guide details the mechanistic basis of this interaction, provides validated protocols for confirming covalent engagement, and outlines the functional assays required to verify therapeutic efficacy.

Part 2: Mechanistic Foundation

The Chemistry of Inhibition: Michael Addition

This compound contains an

-

Reaction Type: 1,4-Michael Addition.

-

Kinetics: Irreversible covalent modification.

-

Selectivity: While STAT3 contains multiple cysteines, the local electrostatic environment of the DNA-binding domain enhances the nucleophilicity of specific residues, driving selectivity.

Structural Target Validation

Mass spectrometry analysis of recombinant STAT3 pre-treated with GL has identified three primary alkylation sites [1, 2].

| Residue | Domain Location | Functional Consequence |

| Cys-468 | DNA Binding Domain (DBD) | Critical. Located at the DNA interface. Alkylation creates direct steric hindrance, preventing the STAT3 dimer from clamping onto the DNA phosphate backbone. |

| Cys-367 | DNA Binding Domain (DBD) | Contributory.[1] Located within the DBD but less sterically critical than Cys468. |

| Cys-542 | Linker Domain | Modulatory.[1][2] May influence domain flexibility but is not the primary driver of DNA-binding blockade. |

Key Distinction: Unlike SH2 domain inhibitors (e.g., Stattic) or JAK inhibitors (e.g., Ruxolitinib), GL does not prevent Tyr705 phosphorylation or homodimerization. It renders the phosphorylated dimer transcriptionally inert by blocking DNA contact [1].

Pathway Visualization

The following diagram illustrates the unique intervention point of this compound compared to canonical inhibitors.

Figure 1: Mechanism of Action. This compound allows STAT3 phosphorylation and nuclear translocation but covalently "caps" the DNA binding domain, preventing transcriptional activation.

Part 3: Experimental Validation Framework

To confirm GL engagement in your specific biological system, do not rely solely on phenotypic readouts (e.g., cell death). You must demonstrate physical target engagement.

Protocol 1: Biotin-GL Pulldown Assay

This protocol validates that GL is physically binding to STAT3 in your cell line using a biotinylated analogue (GL-biot).

Materials:

-

GL-biot (Synthesis required or custom order; GL linked to biotin via 6-aminohexanoic acid linker).

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, Protease/Phosphatase inhibitors.

Workflow:

-

Treatment: Treat cells (e.g., DU145 or LNCaP) with 10-50 µM GL-biot for 1-2 hours.

-

Control: Pre-treat cells with 10-fold excess non-biotinylated GL for 1 hour, then add GL-biot. (This proves competition and specificity).

-

-

Lysis: Harvest cells and lyse on ice for 30 min. Centrifuge at 14,000 x g for 15 min to clear debris.

-

Pulldown: Incubate 500 µg of whole cell lysate with 30 µL Streptavidin-Sepharose beads for 2 hours at 4°C (rotary shaker).

-

Wash: Wash beads 3x with cold Lysis Buffer.

-

Elution: Boil beads in 2x Laemmli Sample Buffer for 5 min.

-

Detection: Perform Western Blot probing for STAT3 .

-

Success Criteria: Strong STAT3 band in GL-biot lane; significantly reduced band in Competition (GL-pretreated) lane.

-

Protocol 2: Mass Spectrometry Confirmation (Peptide Mapping)

This is the "Gold Standard" for confirming the covalent adduct on Cys468.

Workflow:

-

Incubation: Incubate recombinant STAT3 (2 µM) with GL (20 µM) in PBS for 1 hour at 37°C.

-

Digestion: Perform in-solution digestion using Trypsin/Lys-C.

-

Reduction/Alkylation: Use DTT/Iodoacetamide (Note: GL modification is stable, but standard alkylation will cap unmodified cysteines).

-

-

LC-MS/MS: Analyze peptides on a high-resolution Q-TOF or Orbitrap system.

-

Data Analysis: Search against the STAT3 sequence allowing for variable modification: +192.21 Da (Molecular weight of GL) on Cysteine.

-

Target Peptide Verification: Look for the peptide containing Cys468.[2]

-

Human STAT3 Sequence Context:...HLQSZTOKCPYL... (where C is Cys468).

-

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

Demonstrates functional loss of DNA binding.

-

Probe: Use a 32P-labeled or IR-dye labeled oligonucleotide containing the high-affinity SIE (c-sis inducible element) sequence: 5'-AGCTTCATTTCCCGTAAATCCCTA-3'.

-

Reaction: Incubate nuclear extracts (5 µg) from IL-6 stimulated cells with the probe.

-

Challenge: Add GL (1-50 µM) directly to the lysate or treat cells prior to extraction.

-

Result: Dose-dependent disappearance of the STAT3:DNA complex band.

Part 4: Visualization of Experimental Logic

The following diagram outlines the logical flow for validating this compound efficacy in a new drug development campaign.

Figure 2: Validation Workflow. Note the critical checkpoint: If p-STAT3 levels drop, the compound is acting upstream (JAK inhibition) or degrading STAT3, not acting via the specific GL mechanism.

Part 5: References

-

Don-Doncow, N., et al. (2014). "this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells."[5][6] Journal of Biological Chemistry, 289(23), 15969-15978.[5][6] [Link]

-

Hellsten, R., et al. (2008). "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3."[6][7] The Prostate, 68(3), 269-280.[6][7] [Link]

-

Canesin, G., et al. (2020). "STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population." Scientific Reports, 10, 13958. [Link]

-

Tvardi Therapeutics. "STAT3 Inhibitors in Cancer: A Comprehensive Update." [Link]

Sources

- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. tvarditherapeutics.com [tvarditherapeutics.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Unraveling the complexity of STAT3 in cancer: molecular understanding and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The "Ghost" Signal: A Technical Guide to Galiellalactone vs. Phosphorylated STAT3 Inhibition

Executive Summary

In the landscape of STAT3 inhibition, a critical mechanistic divergence exists between preventing activation (upstream kinase inhibition) and preventing execution (direct DNA-binding blockade). Galiellalactone (GL), a fungal metabolite, represents the latter.[1][2][3]

The Core Thesis: this compound decouples the phosphorylation status of STAT3 from its transcriptional function. Unlike JAK inhibitors (e.g., Ruxolitinib) that abolish pSTAT3 levels, GL allows STAT3 to be phosphorylated and translocate to the nucleus, yet renders it sterically incompetent to bind DNA. This creates a "ghost" signal—a phosphorylated protein that is functionally inert.

This guide details the molecular mechanisms, comparative pharmacology, and specific experimental protocols required to validate GL activity, warning against the common pitfall of relying solely on Western Blotting.

Part 1: Molecular Mechanisms

The Canonical Pathway vs. The this compound Blockade

To understand the utility of GL, one must contrast it with standard upstream inhibition.

-

Canonical Activation: IL-6 binds gp130, activating JAK kinases. JAKs phosphorylate STAT3 at Tyr705.[4] pSTAT3 dimerizes via SH2 domains, translocates to the nucleus, and binds specific DNA response elements (SIE/GAS) to drive transcription (e.g., BCL2, MYC).

-

The this compound Mechanism: GL is a Michael acceptor.[5] It bypasses the kinase step entirely. It enters the nucleus and covalently alkylates specific cysteine residues on the STAT3 protein.

Visualization: The Signaling Divergence

The following diagram illustrates where GL acts compared to JAK inhibitors, highlighting the "Ghost Signal" phenomenon.

Caption: this compound inhibits the terminal step (DNA binding) without reducing upstream pSTAT3 levels, unlike JAK inhibitors which abolish the signal at the source.

Part 2: Comparative Pharmacology

The following table summarizes the operational differences between upstream inhibition and direct DBD inhibition.

| Feature | Upstream Inhibition (e.g., Ruxolitinib) | Direct Inhibition (this compound) |

| Primary Target | JAK1/2 Kinases | STAT3 DNA Binding Domain (Cys-468) |

| pSTAT3 (Tyr705) Levels | Abolished (Rapid reduction) | Intact (or marginally reduced) |

| Dimerization | Prevented (due to lack of P-Tyr) | Intact (Dimers form but cannot bind DNA) |

| Nuclear Translocation | Reduced | Intact (pSTAT3 accumulates in nucleus) |

| DNA Binding (EMSA) | Loss of signal | Loss of signal |

| Specificity | Low/Moderate (affects other STATs/pathways) | High (Selectivity for STAT3 vs STAT1/5) |

| Main Assay Risk | Off-target kinase inhibition | False negative on Western Blot |

Part 3: Experimental Validation Protocols

The Western Blot Trap

Do not rely on Western Blotting as a primary readout for this compound efficacy. Because GL acts downstream of phosphorylation, a Western Blot will often show strong bands for pSTAT3(Tyr705) even when the drug is working perfectly. This leads to the erroneous conclusion that the compound is inactive.

Protocol A: Electrophoretic Mobility Shift Assay (EMSA)

This is the gold standard for validating GL activity. You must demonstrate that the physical association between STAT3 and DNA is broken.

Workflow:

-

Cell Treatment: Treat DU145 or LNCaP cells with GL (e.g., 10–50 µM) for 1–4 hours. Induce with IL-6 (50 ng/mL) for the final 30 minutes if using non-constitutive lines.

-

Nuclear Extraction: Use a high-salt extraction buffer to isolate nuclear proteins.

-

Critical Step: Do not use whole-cell lysates if possible; nuclear enrichment increases sensitivity.

-

-

Probe Labeling: Use a biotinylated or IRDye-labeled oligonucleotide probe containing the high-affinity SIE (c-sis inducible element) or GAS sequence (e.g., 5'-GAT CCT TCT GGG AAT TCC TAG ATC-3').

-

Binding Reaction: Incubate 5–10 µg nuclear extract with the probe for 20 mins at room temperature.

-

Specificity Control: Include a reaction with 100x excess unlabeled "cold" probe to prove the band is specific.

-

Supershift: Add anti-STAT3 antibody to one lane. The complex should become heavier and shift up (supershift), confirming the protein on the DNA is STAT3.

-

-

Electrophoresis: Run on a 4-6% non-denaturing polyacrylamide gel.

-

Readout: GL treatment should result in the disappearance of the shifted band, identical to the "cold probe" control.

Protocol B: Luciferase Reporter Assay

This validates the functional transcriptional output.

Workflow:

-

Transfection: Transfect cells (e.g., HEK293 or HeLa) with a STAT3-responsive luciferase plasmid (e.g., pSTAT3-TA-Luc containing 4x M67 sites). Co-transfect Renilla luciferase for normalization.

-

Incubation: Wait 24 hours for expression.

-

Treatment: Pre-treat with GL (5, 10, 25 µM) for 1 hour.

-

Stimulation: Stimulate with IL-6 (20-50 ng/mL) for 4–6 hours.

-

Lysis & Reading: Lyse cells and add luciferin substrate. Measure luminescence.

-

Analysis: Calculate the ratio of Firefly/Renilla. GL should suppress the IL-6 induced fold-change in a dose-dependent manner.

Protocol C: Cellular Thermal Shift Assay (CETSA)

To prove direct target engagement (binding to STAT3) inside living cells without using radioactive probes.

Workflow:

-

Treatment: Treat live cells with GL (25 µM) or DMSO for 1 hour.

-

Harvest: Resuspend cells in PBS with protease inhibitors.

-

Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat each tube to a different temperature (e.g., 40°C to 60°C) for 3 minutes.

-

Lysis: Freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

-

Western Blot: Run the supernatant on a gel. Blot for STAT3.[1][2][3][4][5][6][8][9][10][11]

-

Result: If GL binds STAT3, it will stabilize the protein structure. You will see STAT3 bands persisting at higher temperatures in the GL-treated samples compared to the DMSO control (thermal shift).

Part 4: Experimental Logic Flow

Use this decision tree to design your validation experiments.

Caption: Experimental workflow to distinguish functional inhibition from phosphorylation status. Relying on Western Blot alone leads to false negatives.

References

-

Hellsten, R., et al. (2008). this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3.[8][9] The Prostate.[1][3][4][5][6][7]

-

Don-Doncow, N., et al. (2014). this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells.[5] Journal of Biological Chemistry.

-

Weidler, M., et al. (2000). Inhibition of interleukin-6 signaling by this compound. FEBS Letters.

-

Kim, E., et al. (2019). Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer. Biomolecules.[1][3][4][5][8][12][13][14][15]

Sources

- 1. This compound induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells | Oncotarget [oncotarget.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound is a Direct Inhibitor of STAT3 in Prostate Cancer Cells. | Lunds universitet [lu.se]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound inhibits the STAT3/AR signaling axis and suppresses Enzalutamide-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JAK inhibitors: Is specificity at all relevant? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. JAK Inhibitors: Is specificity at all relevant? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]

- 15. researchgate.net [researchgate.net]

Galiellalactone: From Fungal Ecology to STAT3 Inhibition

Topic: Galiellalactone: Fungal Metabolite Origin Galiella rufa Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide on the Origin, Mechanism, and Isolation of a Pharmacologically Privileged Scaffold

Executive Summary

This compound (GL) is a hexaketide fungal metabolite isolated from the ascomycete Galiella rufa.[1][2] Unlike many kinase inhibitors that target the phosphorylation step of the JAK/STAT pathway, GL functions as a direct STAT3 inhibitor . It covalently binds to specific cysteine residues on the STAT3 protein, blocking its ability to bind DNA without affecting its phosphorylation status. This unique mechanism circumvents common resistance pathways in castration-resistant prostate cancer (CRPC) and targets cancer stem-like cells (ALDH+ populations). This guide details the biological origin, biosynthetic logic, extraction protocols, and molecular mechanism of GL for research and development applications.

Biological Origin & Ecology

The Source: Galiella rufa[1][3][4][5][6][7]

-

Taxonomy: Kingdom Fungi, Phylum Ascomycota, Class Pezizomycetes, Order Pezizales, Family Sarcosomataceae.

-

Ecological Niche: Galiella rufa is a wood-inhabiting saprophyte, typically found on decaying hardwood branches in North America and parts of Europe. It produces apothecia (fruiting bodies) that are rubbery and gelatinous.

-

Producing Strains: Research grade GL is often derived from specific strains such as A75-86 and A111-95 , which have been optimized for submerged fermentation to maximize metabolite yield.

Biosynthetic Pathway

The biosynthesis of this compound is a notable example of a fungal polyketide pathway involving a transannular cyclization.

-

Precursor Formation: The pathway begins with a polyketide synthase (PKS) assembly line producing linear hexaketide chains.

-

Prethis compound: The immediate precursor is (-)-prethis compound , a bicyclic compound.

-

Intramolecular Diels-Alder Reaction: The conversion of prethis compound to this compound involves an intramolecular Diels-Alder (IMDA) reaction.[3] Crucially, this step is enzyme-catalyzed by the live mycelia of G. rufa. Dead mycelia or abiotic conditions do not efficiently catalyze this stereospecific cyclization, indicating the presence of a specific "Diels-Alderase" or cyclase enzyme activity.

Figure 1: Biosynthetic pathway of this compound showing the critical enzyme-mediated Diels-Alder cyclization step.

Chemical Characterization

-

IUPAC Name: (4S,5aR,7aR,7bS)-5,5a,6,7,7a,7b-Hexahydro-7b-hydroxy-4-methylindeno[1,7-bc]furan-2(4H)-one

-

Molecular Weight: 194.23 g/mol

-

Key Structural Feature: The molecule contains an

-unsaturated lactone moiety.[1][3][6] This electrophilic site is the "warhead" responsible for its biological activity, acting as a Michael acceptor for nucleophilic cysteine residues on target proteins.

Mechanism of Action: Direct STAT3 Inhibition

Unlike upstream JAK inhibitors (e.g., ruxolitinib), this compound acts downstream on the STAT3 protein itself.

The Covalent Binding Event

-

Activation: STAT3 is phosphorylated (Tyr705) by upstream kinases (JAKs, Src) and dimerizes.

-

Interception: GL enters the nucleus/cytoplasm and binds directly to the STAT3 DNA-binding domain.

-

Michael Addition: The

-unsaturated lactone of GL undergoes a Michael addition reaction with specific cysteine residues on STAT3.[6]-

Target Residues: Cys-367, Cys-468, and Cys-542.

-

-

Consequence: This covalent modification sterically hinders the STAT3 dimer from binding to its specific DNA response elements (SIE/GAS sequences).

-

Outcome: Transcription of survival genes (e.g., Bcl-2, Cyclin D1, c-Myc) is blocked, leading to apoptosis.

Note on Phosphorylation: GL treatment typically does not reduce pSTAT3 (Tyr705) levels. Western blots will still show phosphorylated STAT3, but EMSA (Electrophoretic Mobility Shift Assay) will show a complete loss of DNA binding. This is a hallmark of direct STAT3 inhibitors.

Figure 2: Mechanism of Action. GL covalently modifies p-STAT3, preventing DNA binding without inhibiting upstream phosphorylation.

Experimental Protocols

Protocol A: Production and Extraction from Galiella rufa

Objective: Isolate biologically active this compound from fungal culture.[7]

1. Fermentation:

-

Strain: Galiella rufa (e.g., strain A111-95).[1][2][3][4][5]

-

Medium: YMG Medium (0.4% Yeast extract, 1% Malt extract, 0.4% Glucose).

-

Conditions: Submerged culture, 22–24°C, agitation at 120 rpm.

-

Duration: Cultivate for 14–21 days until glucose is depleted and secondary metabolite production peaks.

2. Extraction:

-

Separation: Filter the culture broth to separate mycelia from the liquid filtrate. (Note: GL is secreted into the medium).

-

Solvent Extraction: Extract the filtrate with an equal volume of Ethyl Acetate (EtOAc) (1:1 v/v). Repeat 3 times.

-

Phase Separation: Collect the organic (upper) phase. Discard the aqueous phase.

-

Drying: Dry the organic phase over anhydrous Sodium Sulfate (

) to remove residual water. -

Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at <40°C to yield the crude extract.

3. Purification:

-

Chromatography: Subject crude extract to silica gel column chromatography.

-

Elution: Gradient elution using n-Heptane/EtOAc. GL typically elutes in fractions with moderate polarity.

-

Validation: Confirm purity (>95%) via HPLC-UV (254 nm) and NMR.

Protocol B: Validation of Direct STAT3 Binding (EMSA)

Objective: Confirm GL mechanism by observing loss of DNA binding.

-

Cell Treatment: Treat DU145 (prostate cancer) cells with GL (10–50

M) for 1–4 hours. -

Nuclear Extraction: Harvest cells and isolate nuclear proteins using a nuclear extraction kit.

-

Probe Labeling: Label a STAT3-specific DNA oligonucleotide (e.g., hSIE probe) with Biotin or

. -

Incubation: Incubate nuclear extract with the labeled probe for 20 mins at room temperature.

-

Electrophoresis: Run the mixture on a 5% non-denaturing polyacrylamide gel.

-

Result:

-

Control: Shifted band visible (STAT3-DNA complex).

-

GL Treated: Band disappears (Complex formation blocked).

-

Supershift (Control): Add anti-STAT3 antibody to confirm the band identity.

-

Therapeutic Applications & Data Summary

Primary Indication: Castration-Resistant Prostate Cancer (CRPC). Secondary Indications: Triple-negative breast cancer, Chronic inflammation.

Quantitative Efficacy Data

| Cell Line | Cancer Type | GL IC50 ( | Effect on pSTAT3 (Tyr705) | Effect on DNA Binding |

| DU145 | Prostate (CRPC) | ~5.0 | No Change | Inhibited |

| LNCaP-IL6 | Prostate (Androgen Indep.) | ~3.6 | No Change | Inhibited |

| PC-3 | Prostate (Bone Met) | ~7.5 | No Change | Inhibited |

| ALDH+ Cells | Prostate Stem-Like | < 5.0 | No Change | Inhibited (Apoptosis) |

Key Insight - Enzalutamide Resistance: Research indicates that STAT3 signaling is upregulated in enzalutamide-resistant prostate cancer cells. GL treatment has been shown to resensitize these cells to anti-androgen therapy by disrupting the STAT3-Androgen Receptor (AR) signaling axis.

References

-

Don-Doncow, N., et al. (2014). "this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells." Journal of Biological Chemistry. Link

-

Hellsten, R., et al. (2008). "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3." The Prostate.[8][6] Link

-

Weidler, M., et al. (2000). "Inhibition of interleukin-6 signaling by this compound."[4][5] FEBS Letters. Link

-

Kopcke, B., et al. (2002). "Biologically active secondary metabolites from the ascomycete A111-95.[4][5][9] 1. Production, isolation and biological activities."[1][3][4][5][9] The Journal of Antibiotics. Link

-

Hellsten, R., et al. (2011). "this compound inhibits stem cell-like ALDH-positive prostate cancer cells." PLOS ONE. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound and its biogenetic precursors as chemotaxonomic markers of the Sarcosomataceae (Ascomycota) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. This compound ANALOGUES – SYNTHESIS AND PROPERTIES | Lund University [lunduniversity.lu.se]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioaustralis.com [bioaustralis.com]

Technical Guide: Galiellalactone Targeting of the STAT3 DNA Binding Domain

[1][2][3]

Executive Summary

This technical guide analyzes the mechanism, validation, and therapeutic application of Galiellalactone (GL) , a fungal hexaketide metabolite. Unlike upstream kinase inhibitors (e.g., JAK inhibitors) or SH2 domain mimetics, GL functions as a direct covalent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) DNA Binding Domain (DBD) .

This distinction is critical for drug development: GL disables the transcriptional machinery of STAT3 without necessarily ablating its phosphorylation status, bypassing certain feedback loops associated with kinase inhibition.

Part 1: The Pharmacophore & Molecular Mechanism

Chemical Structure and Reactivity

This compound is a tricyclic lactone containing an

-

Mechanism: Michael addition.

-

Nucleophile: Thiol groups (-SH) on specific cysteine residues within the STAT3 protein.

-

Reaction: The electrophilic carbon on the GL lactone ring forms a irreversible covalent bond with the sulfur atom of the cysteine.

Target Specificity: The Cysteine Triad

Mass spectrometry analysis of recombinant STAT3 pre-treated with GL has identified three primary alkylation sites. The biological efficacy of GL is attributed to its interference with the DNA Binding Domain (DBD).

| Residue | Domain Location | Functional Consequence |

| Cys-468 | DNA Binding Domain | Primary Mechanism. Located at the DNA interface; direct alkylation sterically hinders DNA phosphate backbone contact. |

| Cys-367 | DNA Binding Domain | Contributes to DBD destabilization. |

| Cys-542 | Linker Domain | May affect conformational flexibility between DBD and SH2 domains. |

The "Decoupling" Phenomenon

A defining characteristic of GL action is the decoupling of phosphorylation from transcriptional activity.

-

Standard Inhibitors (e.g., Stattic): Target the SH2 domain, preventing dimerization and subsequent phosphorylation.

-

This compound: Allows dimerization and nuclear translocation. It blocks the final step—DNA binding.

Implication: In experimental readouts, cells treated with GL may still show high levels of p-STAT3 (Tyr705) via Western Blot, despite complete transcriptional shutdown. Researchers relying solely on p-STAT3 blots as a readout for efficacy will yield false negatives.

Part 2: Visualization of Signaling Blockade

The following diagram illustrates the specific node of inhibition compared to upstream inhibitors.

Caption: GL allows STAT3 phosphorylation and translocation but covalently modifies Cys-468 in the nucleus, physically preventing the STAT3 dimer from docking onto the DNA GAS element.

Part 3: Validation Protocols

To validate GL activity, researchers must use assays that detect physical DNA binding capability, not just protein abundance or phosphorylation status.

Protocol A: Electrophoretic Mobility Shift Assay (EMSA)

The Gold Standard for DBD Inhibitors.

Objective: Demonstrate that GL prevents STAT3 from forming a complex with the hSIE (High-affinity Serum Inducible Element) oligonucleotide.

Reagents:

-

Biotinylated hSIE probe (Sequence: 5'-GTC GAC ATT TCC CGT AAA TCG-3').

-

Nuclear Extraction Kit.

-

Poly(dI-dC) (Non-specific competitor).

Workflow:

-

Cell Treatment: Treat DU145 or LNCaP cells with GL (5–50 µM) for 1 hour. Include IL-6 stimulation (50 ng/mL) for LNCaP cells to induce STAT3.[1]

-

Nuclear Extraction: Harvest cells and isolate nuclear fractions using hypotonic/hypertonic lysis buffers.

-

Binding Reaction:

-

Mix 5 µg nuclear extract with binding buffer (10 mM HEPES, 50 mM KCl, 1 mM DTT).

-

Add 1 µg Poly(dI-dC) to absorb non-specific binding.

-

Add biotinylated hSIE probe (20 fmol).

-

Incubate 20 mins at Room Temperature.

-

-

Electrophoresis: Resolve complexes on a 5% non-denaturing polyacrylamide gel in 0.5x TBE.

-

Detection: Transfer to nylon membrane, crosslink, and detect via Chemiluminescence (Streptavidin-HRP).

Self-Validating Check:

-

Positive Control: IL-6 treated lysate (Should show a shifted band).

-

Specificity Control: Add 100x excess unlabeled hSIE probe (Band should disappear).

-

GL Result: Dose-dependent disappearance of the shifted band without disappearance of the free probe.

Protocol B: Biotinylated-GL Pull-Down Assay

Proof of Direct Target Engagement.

Objective: Confirm GL physically binds to STAT3 in the intracellular environment.

Workflow:

-

Synthesis: Use a biotinylated analog of GL (e.g., GL-biot, attached via a linker to the non-reactive face of the molecule).[2]

-

Incubation: Treat cell lysates with GL-biot (10-50 µM) for 1-2 hours at 4°C.

-

Competition (Critical Control): Pre-incubate a separate sample with excess non-biotinylated GL (10x) to block specific sites.

-

Capture: Add Streptavidin-Sepharose beads; rotate overnight at 4°C.

-

Wash & Elute: Wash beads 5x with stringent lysis buffer. Boil in SDS-loading buffer.

-

Western Blot: Run the eluate on SDS-PAGE and blot for STAT3.

Result Interpretation:

-

GL-biot Lane: Strong STAT3 band.

-

Competition Lane: Faint or no STAT3 band (proves binding is specific and saturable).

Part 4: Therapeutic Implications[2][4]

Castration-Resistant Prostate Cancer (CRPC)

In CRPC, STAT3 is often constitutively active due to autocrine IL-6 loops.

-

GL Advantage: Unlike JAK inhibitors, GL is effective even if STAT3 is activated by non-canonical kinases (e.g., Src, Etk/BMX) which are common in advanced prostate cancer.

-

Outcome: Downregulation of Bcl-xL (anti-apoptotic) and Cyclin D1 (proliferation), inducing apoptosis specifically in STAT3-dependent tumor cells.

Triple-Negative Breast Cancer (TNBC)

TNBC lacks ER/PR/HER2 targets but frequently relies on the IL-6/STAT3 axis for stem cell maintenance.

-

Stemness: GL has been shown to target the CD44+/CD24- stem cell population in TNBC by severing the transcriptional maintenance of pluripotency factors.

References

-

Weidler, M. et al. (2000).[3] "Inhibition of interleukin-6 signaling by this compound."[3][4] FEBS Letters. [Link]

-

Hellsten, R. et al. (2008).[3] "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3."[2][5][6][3][7] The Prostate. [Link][1][2][6][8]

-

Donadio, A.C. et al. (2014).[3] "this compound is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells."[1][2][5][6][3][7][8][9][10][11] Journal of Biological Chemistry. [Link]

-

Nussbaum, T. et al. (2004). "this compound inhibits the STAT3 pathway in prostate cancer cells."[1][2][5][6][3][4][7][8][9][10][11] European Journal of Cancer. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The STAT3 Inhibitor this compound Reduces IL6-Mediated AR Activity in Benign and Malignant Prostate Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound is a Direct Inhibitor of STAT3 in Prostate Cancer Cells. | Lunds universitet [lu.se]

- 10. The STAT3 inhibitor this compound inhibits the generation of MDSC‐like monocytes by prostate cancer cells and decreases immunosuppressive and tumorigenic factors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Targeting the STAT3/AR-V7 Axis in Castration-Resistant Prostate Cancer: A Technical Guide to Galiellalactone

Executive Summary

This technical guide analyzes the therapeutic potential of Galiellalactone (GL) , a fungal metabolite and direct STAT3 inhibitor, in the context of Castration-Resistant Prostate Cancer (CRPC).[1][2] Unlike kinase inhibitors that target upstream JAKs, GL functions as a cysteine-reactive covalent inhibitor, directly disabling the STAT3 DNA-binding domain. This distinction is critical for bypassing upstream redundancy. This document details the molecular mechanism, specifically the disruption of the STAT3/Androgen Receptor variant 7 (AR-V7) loop, and provides validated experimental protocols for researchers aiming to replicate or expand upon these findings in Enzalutamide-resistant models.

The Clinical Challenge: The STAT3/AR-V7 Feed-Forward Loop

The progression to CRPC is frequently driven by the reactivation of Androgen Receptor (AR) signaling despite androgen deprivation therapy (ADT). A primary mechanism of resistance to second-generation anti-androgens (e.g., Enzalutamide) is the expression of AR-V7 , a constitutively active splice variant lacking the ligand-binding domain.[3]

The Mechanistic Insight: Research indicates a critical feed-forward loop between STAT3 and AR-V7. Constitutively active STAT3 binds to the promoter regions of the AR gene, promoting the expression of its splice variants. Conversely, AR-V7 can enhance STAT3 phosphorylation. Breaking this cycle is the primary therapeutic rationale for deploying this compound.

Molecular Pharmacology: Covalent Inhibition of STAT3

This compound distinguishes itself from standard inhibitors (e.g., Stattic, AG490) through its binding topology.

-

Class: Michael Acceptor (Sesquiterpene lactone).

-

Target: Signal Transducer and Activator of Transcription 3 (STAT3).[1][4][5][6]

-

Binding Site: Cysteine residues within the DNA-binding domain and linker domain.[1]

-

Specific Residues: Mass spectrometry has identified Cys-367, Cys-468, and Cys-542 as the alkylation targets.[1]

-

Functional Consequence: Alkylation of Cys-468 (located in the DNA-binding interface) sterically hinders STAT3 from binding to GAS (Gamma Interferon Activation Site) elements on DNA. Crucially, this occurs without necessarily dephosphorylating STAT3 , a nuance often missed in initial screens.

Visualization: Molecular Mechanism of Action

Caption: this compound bypasses upstream kinase signaling to directly alkylate Cys-468 on STAT3, physically blocking DNA interaction and suppressing critical survival and resistance genes.[1]

Therapeutic Efficacy in CRPC Sub-Populations

A. Overcoming Enzalutamide Resistance

In Enzalutamide-resistant (ENZR) cell lines (e.g., LNCaP-ENZR), GL treatment has been shown to reduce nuclear AR-V7 levels.

-

Data Point: Combination therapy (GL + Enzalutamide) significantly reduces colony formation in ENZR cells compared to either drug alone, suggesting GL resensitizes cells to anti-androgens.

B. Eradicating the Stem Cell Niche (ALDH1A1)

CRPC relapse is often attributed to Cancer Stem-like Cells (CSCs) characterized by high Aldehyde Dehydrogenase (ALDH) activity.

-

Marker: ALDH1A1 is a direct STAT3 target gene.

-

Effect: GL treatment selectively induces apoptosis in the ALDH+ / CD44+ subpopulation, a feat rarely achieved by standard chemotherapy (Docetaxel), which often spares CSCs.

Validated Experimental Protocols

Protocol A: In Vitro Validation (Self-Validating System)

Objective: Confirm direct STAT3 inhibition and specificity in DU145 (Constitutive STAT3) or 22Rv1 (AR-V7+) cells.

-

Cell Preparation:

-

Seed DU145 cells (3 x 10^5/well) in 6-well plates.

-

Control Step (Critical): Include LNCaP cells stimulated with IL-6 (25 ng/mL) as a positive control for p-STAT3 induction.

-

-

Treatment:

-

Treat with GL (5, 10, 25 µM) for 24 hours.

-

Vehicle Control: DMSO (<0.1%).

-

-

Luciferase Reporter Assay (Specificity Check):

-

Transfect with pLucTKS3 (STAT3-responsive) vs. pLucSRE (Serum Response Element - Control).

-

Validation: GL must inhibit pLucTKS3 without significantly affecting pLucSRE to confirm STAT3 specificity over general toxicity.

-

-

Western Blotting:

-

Lysate extraction using RIPA buffer + Protease/Phosphatase inhibitors.

-

Blot Targets: p-STAT3 (Tyr705), Total STAT3, AR-V7, Cleaved PARP (Apoptosis).

-

Expected Result: p-STAT3 levels may remain stable (due to binding mechanism), but downstream targets (Bcl-2, AR-V7) must decrease.

-

Protocol B: In Vivo Xenograft Model

Objective: Assess tumor growth inhibition and ALDH1A1 reduction.[7][8][9]

-

Model Generation:

-

Inject 1 x 10^6 DU145 cells s.c. into male NMRI nude mice.[7]

-

Allow tumors to reach palpable size (~100 mm³).

-

-

Dosing Regimen:

-

Route: Intraperitoneal (i.p.) injection.

-

Dosage: 3 mg/kg/day.[10]

-

Duration: 21 days (3 weeks).

-

Note: GL is hydrophobic; formulate in DMSO/PBS or a cyclodextrin-based vehicle.

-

-

Endpoints:

-

Tumor Volume (caliper measurements).

-

IHC Analysis: Excise tumors and stain for ALDH1A1 and Ki-67 .

-

Success Metric: >40% reduction in tumor volume and significant decrease in ALDH1A1 staining intensity.

-

Visualization: Experimental Workflow

Caption: Integrated workflow moving from in vitro stemness assays (ALDEFLUOR) to in vivo efficacy testing, ensuring translational relevance.

Data Summary: Key Quantitative Benchmarks

| Parameter | Experimental Condition | This compound Effect | Reference Benchmark |

| IC50 (Viability) | DU145 Cells (24h) | ~5 - 10 µM | Comparable to Stattic |

| Stemness | ALDH+ Population | >50% Reduction | Superior to Docetaxel |

| Specific Binding | Mass Spec Analysis | Cys-367, Cys-468, Cys-542 | Covalent Irreversible |

| In Vivo Efficacy | DU145 Xenograft (3 wks) | ~42% Volume Reduction | Hellsten et al. |

| Gene Expression | AR-V7 mRNA | Significant Downregulation | Canesin et al. |

References

-

Hellsten, R., et al. (2008).[10] this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3.[1][5][10] The Prostate.[3][5][6][7][11][12][13][14][15]

-

Hellsten, R., et al. (2011).[14] this compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells.[7][8][9][12][16][14] PLOS ONE.

-

Doncow, N., et al. (2014).[10] this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells.[1][2][4][7][8][9][14][17] Journal of Biological Chemistry.

-

Canesin, G., et al. (2016).[5][6] The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer.[4][5][6][12] European Urology.[5][6][12]

-

Canesin, G., et al. (2020).[5][18] STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population.[1][5][6][8][9] Scientific Reports.[5]

Sources

- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer | MDPI [mdpi.com]

- 4. The STAT3 Inhibitor this compound Effectively Reduces Tumor Growth and Metastatic Spread in an Orthotopic Xenograft Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portal.research.lu.se [portal.research.lu.se]

- 9. This compound inhibits stem cell-like ALDH-positive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound INHIBITS GROWTH OF PROSTATE CANCER CELL XENOGRAFTS AND INDUCES APOPTOSIS OF HUMAN PROSTATE CANCER CELLS EXPRESSING ACTIVE STAT3 | Scilit [scilit.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]

- 14. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells | PLOS One [journals.plos.org]

- 15. hematologyandoncology.net [hematologyandoncology.net]

- 16. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Galiellalactone Inhibition of ALDH+ Cancer Stem Cells

Target Mechanism: Direct STAT3 DNA-Binding Interference Primary Indication: Castration-Resistant Prostate Cancer (CRPC) & Triple-Negative Breast Cancer (TNBC)

Part 1: Executive Summary

This technical guide details the mechanistic efficacy and experimental application of Galiellalactone (GL) , a hexaketide fungal metabolite, as a potent inhibitor of Aldehyde Dehydrogenase-positive (ALDH+) cancer stem cells (CSCs).

Unlike upstream kinase inhibitors (e.g., JAK inhibitors) that often trigger compensatory feedback loops, GL functions as a direct STAT3 inhibitor . It covalently binds to the cysteine residues in the DNA-binding domain of STAT3, preventing the transcription of stemness-associated genes (ALDH1A1, CD44, SOX2) without affecting STAT3 phosphorylation status. This distinction is critical for researchers targeting the quiescent, drug-resistant ALDH+ subpopulation responsible for tumor recurrence and metastasis.

Part 2: Mechanistic Architecture

The ALDH+/STAT3 Axis

High ALDH activity is not merely a marker but a functional driver of the CSC phenotype, conferring resistance to oxidative stress and cytotoxic agents (e.g., docetaxel, enzalutamide). The transcription of ALDH1A1 is directly regulated by STAT3.

-

Constitutive Activation: In CRPC and TNBC, IL-6/JAK signaling drives constitutive STAT3 dimerization.

-

Nuclear Translocation: p-STAT3 dimers translocate to the nucleus.

-

GL Intervention: GL acts as a "molecular wedge," binding covalently to the STAT3 DNA-binding domain.

-

Transcriptional Blockade: This steric hindrance prevents STAT3 from docking onto the promoters of ALDH1A1, Bcl-xL, and Mcl-1.

-

CSC Collapse: The loss of ALDH1A1 expression sensitizes the stem cell to ROS-mediated apoptosis and halts self-renewal.

Visualization: STAT3 Signaling & GL Interference

Figure 1: Mechanism of Action. GL covalently binds to STAT3, blocking DNA interaction and downstream stemness gene transcription.

Part 3: Pre-Clinical Efficacy Data

The following data summarizes the efficacy of GL in prostate cancer models (DU145, LNCaP-IL6) derived from key studies (Hellsten et al., 2011; Donadel et al., 2020).

Table 1: In Vitro Inhibition of ALDH+ Subpopulations

| Cell Line | Treatment Condition | ALDH+ Reduction (%) | Apoptosis (c-PARP+) | Reference |

| DU145 | 25 µM GL (24h) | ~51% (p=0.0013) | Significant Increase | [1] |

| LNCaP-IL6 | 25 µM GL (24h) | ~75% (p=0.0441) | Significant Increase | [1] |

| Docetaxel-Resistant Spheres | 10 µM GL | >60% Viability Loss | N/A | [2] |

Table 2: In Vivo Xenograft Efficacy (DU145 Model)

| Metric | Regimen | Outcome | Statistical Significance |

| Tumor Growth | 1 mg/kg/day (i.p.) | 42% Reduction in volume | p < 0.002 |

| ALDH1A1 Expression | 1 mg/kg/day (i.p.) | 4.6-fold Decrease (mRNA) | p = 0.07 (Trend) |

| Stemness Marker | 1 mg/kg/day (i.p.) | CD44 expression reduced by 40% | p < 0.05 |

Part 4: Experimental Protocols

Workflow Visualization

This workflow ensures the isolation of the specific ALDH+ niche before treatment to validate CSC-specific targeting.

Figure 2: Experimental workflow for isolating and validating GL efficacy on ALDH+ CSCs.

Protocol: ALDEFLUOR™ Assay & Sorting

Rationale: Standard flow cytometry cannot distinguish CSCs based on surface markers alone. Enzymatic activity of ALDH is the gold standard for functional isolation.

-

Preparation: Suspend cells (1x10⁶/mL) in ALDEFLUOR assay buffer.

-

Activation: Add activated ALDEFLUOR reagent (BODIPY-aminoacetaldehyde) to the cell suspension.

-

Control (Critical Step): Immediately transfer 0.5 mL of the mixture to a control tube containing 1.5 mM DEAB (Diethylaminobenzaldehyde), a specific ALDH inhibitor. This defines the background fluorescence baseline.

-

Incubation: Incubate both Test and Control tubes at 37°C for 45 minutes.

-

Sorting: Analyze on a flow cytometer (FITC channel).

-

Gating Strategy: Create a gate based on the DEAB control (low fluorescence).

-

Target: Cells shifting to the right (high fluorescence) in the Test sample are ALDH+ .[1]

-

-

GL Treatment: Sort ALDH+ cells directly into media containing GL (5–25 µM) or vehicle (DMSO) for downstream assays.

Protocol: Tumorsphere Formation Assay

Rationale: Validates the self-renewal capacity of the treated cells, a hallmark of stemness.

-

Seeding: Plate single-cell suspensions of sorted ALDH+ cells at low density (e.g., 500–1000 cells/well) in ultra-low attachment 96-well plates.

-

Media Formulation: Use serum-free stem cell media:

-

DMEM/F12

-

B27 Supplement (1x)

-

EGF (20 ng/mL)

-

bFGF (20 ng/mL)

-

-

Treatment: Add this compound (2.5 µM – 10 µM) at Day 0.

-

Observation: Incubate for 7–10 days. Do not disturb the plate to prevent sphere fusion.

-

Quantification: Count spheres >50 µm in diameter. Calculate Sphere Forming Efficiency (SFE) = (Number of spheres / Number of cells plated) × 100.

Part 5: Translational Perspective

Drug Development Context: this compound addresses a critical failure mode in current standard-of-care therapies. Androgen Receptor (AR) antagonists like Enzalutamide often select for an AR-negative, STAT3-hyperactivated stem cell population.

-

Combination Strategy: GL has shown synergy with docetaxel and potential to reverse Enzalutamide resistance [3].

-

Bioavailability: While GL is a potent lead, current research focuses on developing analogs (e.g., SG-1721) with improved solubility and metabolic stability for clinical translation [4].

Safety Profile: Unlike pan-kinase inhibitors, GL spares non-malignant cells (e.g., fibroblasts, PBMCs) at therapeutic doses, likely due to the lower basal level of activated STAT3 in healthy tissue compared to the "oncogenic addiction" seen in tumors.

References

-

Hellsten, R., et al. (2011). this compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells.[2][3][4] PLoS ONE.[2] [Link]

-

Donadel, O., et al. (2020). STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population. Scientific Reports.[5] [Link]

-

Nadal, R., et al. (2016). this compound derivative targets stem cell population in ENZ-resistant prostate cancer through inhibition of STAT3. AACR Annual Meeting. [Link]

-

Kim, S., et al. (2019). Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer.[6] Biomolecules.[2][3][4][5][6][7][8][9][10][11][12] [Link]

Sources

- 1. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells | PLOS One [journals.plos.org]

- 2. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells | PLOS One [journals.plos.org]

- 3. This compound Inhibits Stem Cell-Like ALDH-Positive Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lucris.lub.lu.se [lucris.lub.lu.se]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oaepublish.com [oaepublish.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. STAT3 inhibition with this compound effectively targets the prostate cancer stem-like cell population - White Rose Research Online [eprints.whiterose.ac.uk]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound inhibits stem cell-like ALDH-positive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Galiellalactone biological activity and therapeutic potential

Topic: Galiellalactone: Biological Activity, Mechanism of Action, and Therapeutic Potential Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Oncologists, and Pharmacologists.

Technical Guide to Mechanism, Validation, and Therapeutic Application[1][2]

Executive Summary

This compound (GL) is a hexaketide fungal metabolite isolated from the ascomycete Galiella rufa. Unlike upstream JAK kinase inhibitors (e.g., ruxolitinib) that indirectly suppress STAT3, GL acts as a direct, covalent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3).

Its therapeutic value lies in its unique mechanism: GL alkylates specific cysteine residues within the STAT3 DNA-binding domain (DBD), preventing transcriptional activity without necessarily inhibiting tyrosine phosphorylation. This guide details the biological activity, experimental validation protocols, and therapeutic potential of GL, specifically in castration-resistant prostate cancer (CRPC) and triple-negative breast cancer (TNBC).

Chemical & Pharmacological Profile

| Property | Description |

| Chemical Name | (4S,5aR,7aS,7bR)-7b-hydroxy-4-methyl-1,2,4,5,5a,7a,7b-heptahydroindeno[1,7-bc]furan-2-one |

| Class | Fungal metabolite; Hexaketide; Michael Acceptor |

| Molecular Weight | 194.23 g/mol |

| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol.[1][2] Poorly soluble in water. |

| Key Pharmacophore | |

| Stability | Stable in solid state at -20°C. Solutions in DMSO should be used immediately or stored at -80°C to prevent hydrolysis. |

Mechanism of Action (MoA)

The Covalent Blockade

GL functions as a Michael acceptor.[4] It forms a covalent adduct with nucleophilic cysteine residues on the STAT3 protein.[1][5][4] Mass spectrometry analysis has identified three primary alkylation sites:

-

Cys-367 (DNA Binding Domain)

-

Cys-468 (DNA Binding Domain - Critical )

-

Cys-542 (Linker Domain)[6]

The Cys-468 Criticality: Cys-468 is located directly in the DNA-binding interface.[6] Alkylation at this site introduces steric hindrance and conformational changes that physically prevent the STAT3 dimer from binding to the Interferon-Gamma Activated Sequence (GAS) elements in the promoter regions of target genes (e.g., BCL2, MYC, SURVIVIN).

Selectivity Profile

-

STAT3 vs. STAT1/5: GL exhibits high selectivity for STAT3 over STAT1 and STAT5. This is crucial for avoiding the immunosuppression associated with broad STAT inhibition.

-

Phosphorylation Independence: A hallmark of GL activity is that it does not inhibit STAT3 phosphorylation (Tyr705) in many cell lines (e.g., DU145). It renders the phosphorylated dimer functionally inert.

MoA Visualization

Caption: this compound covalently binds Cys-468 on p-STAT3, physically blocking DNA interaction without affecting upstream phosphorylation.[1][5]

Therapeutic Applications & Preclinical Data[7]

Prostate Cancer (CRPC)

GL is highly effective in Castration-Resistant Prostate Cancer models where STAT3 is constitutively active.

-

Cell Lines: DU145, PC-3.

-

Effect: Induces apoptosis and cell cycle arrest.

-

Stem Cells: Targets ALDH+ prostate cancer stem-like cells, a population resistant to standard chemotherapy (e.g., docetaxel).

-

In Vivo: Administration of 1-3 mg/kg/day (i.p.) significantly reduces tumor growth in DU145 xenografts (~40% reduction) without observable systemic toxicity.

Triple-Negative Breast Cancer (TNBC)

-

Cell Lines: MDA-MB-231, MDA-MB-468, BT-549.[7]

-

Mechanism: Downregulates c-Myc and Cyclin D1.

-

Analogs: Synthetic analogs like SG-1721 (a bicyclic lactone derivative) have shown improved potency and ability to inhibit inducible phosphorylation in TNBC models, likely due to enhanced cellular residence time or secondary kinase interactions.

Immunology (MDSC Suppression)

GL inhibits the generation of Myeloid-Derived Suppressor Cells (MDSCs) induced by prostate cancer conditioned media. It reduces the secretion of immunosuppressive cytokines (IL-10) and pro-inflammatory cytokines (IL-6), suggesting a role in remodeling the tumor microenvironment.

Experimental Methodologies (Self-Validating Protocols)

Validation of Direct STAT3 Inhibition (The "Gold Standard")

To distinguish GL from JAK inhibitors, you must prove that DNA binding is lost despite the presence of p-STAT3.

Protocol: Electrophoretic Mobility Shift Assay (EMSA)

-

Preparation: Treat DU145 cells with GL (5–25 µM) for 1–4 hours.

-

Extraction: Prepare nuclear extracts using high-salt buffer (avoid DTT in lysis buffer initially if studying covalent adducts, though the bond is stable).

-

Incubation: Incubate 5 µg nuclear extract with a 32P-labeled high-affinity SIE (c-sis inducible element) oligonucleotide probe (sequence: 5'-AGCTTCATTTCCCGTAAATCCCTA-3').

-

Controls:

-

Negative Control:[8] Cold probe competitor (100x excess).

-

Supershift: Add anti-STAT3 antibody to confirm the band identity.

-

-

Readout: GL treatment should result in a dose-dependent disappearance of the STAT3:DNA complex band.

Functional Reporter Assay

Protocol: Luciferase Reporter

-

Transfection: Transfect LNCaP or HepG2 cells with p-STAT3-Luc (containing 4x M67 STAT3 binding sites) and Renilla control.

-

Treatment: Pre-treat with GL (1–10 µM) for 1 hour.

-

Stimulation: Stimulate with IL-6 (25 ng/mL) for 4–6 hours.

-

Analysis: Measure Firefly/Renilla ratio. GL should suppress IL-6 induced luminescence with an IC50 ~250–500 nM.

Experimental Decision Tree

Use this workflow to validate GL activity in a new cell model.

Caption: Workflow to distinguish direct STAT3 inhibition (GL) from upstream kinase inhibition.

Synthesis & Sourcing

While isolation from Galiella rufa is possible, total synthesis ensures purity and scalability.

-

Biosynthesis: Fermentation of G. rufa in malt extract broth; extraction with ethyl acetate; purification via silica gel chromatography.

-

Total Synthesis: A concise enantioselective synthesis involves a Pd(0)-catalyzed cyclization of a cis-trisubstituted cyclopentane intermediate, followed by Riley oxidation to introduce the angular hydroxyl group.[3]

-

Commercial Availability: Available as a lyophilized powder (purity >95%).

Challenges & Future Directions

-

Pharmacokinetics: GL has moderate bioavailability. The lactone ring is susceptible to hydrolysis in plasma.

-

Analogs: Development of "this compound analogs" (e.g., SG-1721 ) focuses on removing the cyclohexene ring (creating a bicyclic lactone) to improve solubility and cytotoxic potency against TNBC.

-

Combination Therapy: High potential for synergy with Enzalutamide in prostate cancer (to target the AR-STAT3 axis) and Paclitaxel in breast cancer.

References

-

Hellsten, R., et al. (2008). "this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3."[5] The Prostate.[1][5][9]

-

Don-Doncow, N., et al. (2014).[4] "this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells."[1][5][3][6][9] Journal of Biological Chemistry.

-

Weidler, M., et al. (2000). "Inhibition of interleukin-6 signaling by this compound."[4][10] FEBS Letters.

-

Kim, Y., et al. (2017). "Identification of this compound-based novel STAT3-selective inhibitors with cytotoxic activities against triple-negative breast cancer cell lines." Bioorganic & Medicinal Chemistry.

-

Hellsten, R., et al. (2011). "this compound inhibits stem cell-like ALDH-positive prostate cancer cells."[3] PLOS ONE.

Sources

- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Biotinylated this compound Analogues [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel this compound Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer [mdpi.com]

- 8. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates [thno.org]

- 9. This compound ANALOGUES – SYNTHESIS AND PROPERTIES | Lund University [lunduniversity.lu.se]

- 10. researchgate.net [researchgate.net]

Technical Guide: Covalent Targeting of STAT3 via Galiellalactone

Specific Binding Analysis of Cys367, Cys468, and Cys542

Part 1: Executive Summary

The transcription factor STAT3 (Signal Transducer and Activator of Transcription 3) is a critical oncogenic driver, often constitutively activated in castration-resistant prostate cancer (CRPC) and triple-negative breast cancer (TNBC). While upstream kinase inhibitors (e.g., JAK inhibitors) exist, they often fail due to feedback loop activation or alternative phosphorylation pathways.

Galiellalactone (GL) represents a paradigm shift: a direct, covalent inhibitor that targets the STAT3 DNA-Binding Domain (DBD). Unlike SH2 domain inhibitors that prevent dimerization, GL functions by alkylating specific cysteine residues—Cys367, Cys468, and Cys542 .

This guide details the molecular mechanics of this interaction, establishing Cys468 as the critical "kill switch" for DNA binding, and provides a rigorous framework for validating this mechanism in a drug discovery setting.

Part 2: The Molecular Mechanism (The Cysteine Triad)

This compound contains an

1. The Target Residues

Mass spectrometry analysis of recombinant STAT3 treated with GL identifies three distinct alkylation sites (Hellsten et al., 2014):

| Residue | Domain Location | Functional Role | Consequence of Alkylation |

| Cys468 | DNA Binding Domain (DBD) | Direct DNA Contact | Primary Mechanism. Steric hindrance prevents the STAT3 dimer from gripping the DNA helix. |

| Cys367 | DNA Binding Domain (DBD) | Structural Stability | Secondary destabilization of the DBD structure. |

| Cys542 | Linker Domain | Domain Flexibility | Potential allosteric modulation of transcriptional activation. |

2. The "Stealth" Inhibition

Crucially, GL inhibits STAT3 transcriptional activity without initially blocking Tyr705 phosphorylation. The STAT3 protein is phosphorylated and translocates to the nucleus, but upon arrival, it is chemically "blinded" by the modification at Cys468 and cannot engage the DNA promoter regions.

3. Mechanistic Pathway Diagram

Figure 1: Molecular Mechanism of Action. GL covalently modifies Cys468, creating a physical blockade at the DNA-binding interface, effectively silencing transcription despite upstream signaling.

Part 3: Validation Methodologies

To validate this specific interaction in a drug development pipeline, a "Triad of Proof" is required: Chemical, Physical, and Functional.

1. Chemical Proof: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for confirming covalent adducts.

-

Objective: Detect the mass shift corresponding to the addition of GL (+192.2 Da) on the specific peptide fragments containing Cys367, Cys468, and Cys542.

-

Protocol Insight: Standard trypsin digestion is usually sufficient, but chymotrypsin may be required to generate optimal fragment lengths for the hydrophobic DBD region.

2. Physical Proof: Biotinylated Pull-Down

Using a biotinylated analogue of GL (GL-biot).[1]

-

Objective: Demonstrate that GL physically engages STAT3 in a complex cellular lysate.

-

Competition Assay: Pre-treatment with excess non-biotinylated GL should prevent GL-biot binding, proving specificity for the same pocket.

3. Functional Proof: Site-Directed Mutagenesis

-

Objective: Prove causality.

-

Method: Generate C468S, C367S, and C542S mutants.

-

Prediction: If Cys468 is the primary target, the C468S mutant (where Cysteine is replaced by Serine, which is less nucleophilic and chemically distinct) should be resistant to GL inhibition in DNA-binding assays, although it may also have reduced native DNA binding affinity.

Part 4: Detailed Experimental Protocols

Protocol A: Biophysical Validation via LC-MS/MS

Use this protocol to map the binding sites on Recombinant STAT3.

-

Incubation:

-

Mix 5 µg recombinant STAT3 (residues 127–722) with 50 µM this compound in PBS (pH 7.4).

-

Incubate for 1 hour at 37°C.

-

Control: Incubate STAT3 with DMSO vehicle only.

-

-

Alkylation & Reduction:

-

Add DTT (10 mM) to reduce remaining disulfides (30 min, 56°C).

-

Add Iodoacetamide (IAA, 55 mM) to alkylate free cysteines not bound by GL (20 min, dark, RT). Note: This differentiates GL-bound Cys from free Cys.

-

-

Digestion:

-

Add Trypsin (protease:protein ratio 1:50). Incubate overnight at 37°C.

-

-

Analysis:

-

Analyze via ESI-MS/MS (e.g., Orbitrap).

-

Data Filtering: Search for peptides with a variable modification of +192.21 Da (GL adduct) on Cysteine.

-

Self-Validation: The IAA-treated control samples should show +57.02 Da (Carbamidomethyl) on all cysteines. The GL-treated sample should show +192.21 Da on Cys367/468/542 and +57.02 Da on others.

-

Protocol B: Functional Validation via Luciferase Reporter

Use this to assess the efficacy of GL in a cellular context.

-

Transfection:

-

Seed DU145 or LNCaP cells (STAT3-dependent lines).

-

Co-transfect with:

-

pLucTKS3 (Firefly luciferase driven by 7x STAT3 binding sites).

-

pRL-TK (Renilla luciferase constitutive control).

-

-

-

Treatment:

-

24h post-transfection, treat cells with GL (0, 5, 10, 20 µM).

-

Stimulate with IL-6 (25 ng/mL) if using a non-constitutive line (e.g., LNCaP).

-

-

Lysis & Readout:

-

Lyse cells after 24h treatment using Passive Lysis Buffer.

-

Measure luminescence (Dual-Luciferase Assay System).

-

-

Calculation:

-

Normalize Firefly/Renilla ratio.

-

Plot Dose-Response Curve (IC50).

-

Workflow Diagram

Figure 2: Mass Spectrometry Validation Workflow. This process distinguishes between free cysteines (alkylated by IAA) and those covalently modified by this compound.

Part 5: Drug Development Implications

Targeting Cys468, Cys367, and Cys542 offers a distinct advantage in selectivity .

-

Avoiding the Kinome: Most STAT3 inhibitors target the upstream JAK kinases. This affects other STATs (STAT1, STAT5) and unrelated pathways, leading to toxicity. GL's covalent mechanism is specific to the unique cysteine topology of the STAT3 DBD.

-

Overcoming Resistance: Tumors often develop resistance to kinase inhibitors by mutating the kinase gatekeeper residue. Since GL targets the transcription factor directly—the final effector—it bypasses these upstream resistance mechanisms.

-

Covalent Duration: The covalent bond ensures prolonged inhibition (turnover-dependent), meaning the drug effect lasts even after the free drug is cleared from circulation (Pharmacodynamics > Pharmacokinetics).

References

-

Hellsten, R., et al. (2008). this compound is a novel therapeutic candidate against hormone-refractory prostate cancer expressing activated Stat3.[1][2] Prostate.[1][2][3][4][5][6] Link

-

Hellsten, R., et al. (2014). this compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells.[1][3][5][7] Journal of Biological Chemistry.[2][7] Link

-

Don-Doncow, N., et al. (2014). this compound is a cysteine reactive inhibitor that covalently binds to one or more cysteines in STAT3.[1][3][5][6][7] Journal of Biological Chemistry.[2][7] Link

-

Weigel, B., et al. (2014). Inhibition of interleukin-6 signaling by this compound. FEBS Letters.[2] Link

Sources

- 1. This compound Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

Methodological & Application

Protocol: Evaluation of Galiellalactone-Mediated Cytotoxicity via In Vitro Cell Viability Assays

Abstract & Scope

This application note details the standardized protocol for assessing the in vitro efficacy of Galiellalactone (GL) , a fungal metabolite and direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). Unlike upstream kinase inhibitors (e.g., JAK inhibitors), GL functions via a unique covalent modification mechanism, necessitating specific handling and incubation parameters to ensure assay reproducibility. This guide focuses on determining IC50 values in prostate cancer models (e.g., DU145, PC-3) but is adaptable to other STAT3-driven malignancies.

Mechanism of Action: Direct STAT3 Inhibition

To design a valid assay, one must understand that this compound does not inhibit STAT3 phosphorylation. Instead, it acts as a cysteine-reactive alkylating agent.

-

Target: Cysteine residues (Cys-367, Cys-468, and Cys-542) within the STAT3 protein.[1][2]

-

Effect: Prevents STAT3 binding to specific DNA response elements.[1][2][3]

-

Outcome: Downregulation of STAT3-target genes (e.g., Bcl-xL, Cyclin D1), leading to cell cycle arrest and apoptosis.

Figure 1: this compound Mechanism of Action

Caption: GL covalently binds STAT3 cysteines, physically blocking DNA interaction without affecting upstream phosphorylation.[1][2][4]

Experimental Design & Reagent Preparation

Compound Properties[2][3][5][6][7][8]

-

Molecular Weight: 194.23 g/mol [5]

-

Solubility: Soluble in DMSO (up to 50 mM). Poorly soluble in water.

-

Stability: Stock solutions in DMSO are stable at -20°C for >3 months. Avoid repeated freeze-thaw cycles.

Preparation of Stock Solution (10 mM)

To prepare a 10 mM stock solution of this compound:

-

Weigh 1.94 mg of lyophilized this compound powder.

-

Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

-

Vortex for 30 seconds to ensure complete solubilization.

-

Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw degradation.

-

Store at -20°C .

Cell Line Selection & Seeding Densities

Sensitivity to GL correlates with constitutive STAT3 activity.

| Cell Line | Tissue Origin | STAT3 Status | Seeding Density (96-well) | Expected IC50 (72h) |